molecular formula C19H17N3OS2 B2912845 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole CAS No. 670269-80-4

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole

Cat. No.: B2912845
CAS No.: 670269-80-4
M. Wt: 367.49
InChI Key: RAARVPTUKQWPGE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an isoxazole ring, a thienopyrimidine moiety, and a p-tolyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether derivative.

Scientific Research Applications

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole include other thienopyrimidine derivatives and isoxazole-containing compounds. Examples include:

  • Thieno[2,3-d]pyrimidin-4-yl derivatives
  • Isoxazole derivatives with various substituents

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3,5-dimethyl-4-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-11-4-6-14(7-5-11)16-9-25-19-17(16)18(20-10-21-19)24-8-15-12(2)22-23-13(15)3/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARVPTUKQWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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